An In-depth Technical Guide to the Carcinogenic Mechanism of Benzo(a)pyrene Metabolites
An In-depth Technical Guide to the Carcinogenic Mechanism of Benzo(a)pyrene Metabolites
Introduction: Deconstructing a Prototypical Carcinogen
Benzo(a)pyrene (B[a]P), a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental contaminant produced from the incomplete combustion of organic materials.[1][2] It is notably present in tobacco smoke, automotive exhaust, and charred foods.[1] Classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC), B[a]P itself is not the primary DNA-damaging agent.[1][3] Instead, it functions as a potent procarcinogen, requiring metabolic activation within the body to be converted into its ultimate carcinogenic form.[3][4][5] This guide provides a detailed examination of the multi-step metabolic pathway that transforms B[a]P into highly reactive intermediates, the mechanisms by which these metabolites covalently bind to DNA to form bulky adducts, and the subsequent cellular responses that dictate a fate of either repair, apoptosis, or malignant transformation.
The central pathway of B[a]P's carcinogenicity proceeds through a specific series of enzymatic reactions culminating in the formation of benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE).[6][7] While other metabolites exist, it is the stereochemistry and high reactivity of the BPDE isomers that are overwhelmingly responsible for the mutagenic and carcinogenic properties attributed to B[a]P.[6][8][9] This document will elucidate this critical "diol epoxide pathway," offering field-proven insights into the causality behind the molecular events that link B[a]P exposure to cancer initiation.
Part 1: The Bioactivation Cascade: From Inert PAH to Potent Carcinogen
The conversion of the relatively inert B[a]P molecule into a DNA-reactive agent is a sophisticated, multi-enzyme process primarily occurring in the liver.[1] This bioactivation is a double-edged sword; while the overarching goal of xenobiotic metabolism is detoxification and excretion, this specific pathway paradoxically generates a more dangerous compound.[10] The key enzymatic players in this process belong to the Cytochrome P450 (CYP) superfamily of enzymes and microsomal epoxide hydrolase (mEH).[6]
Initial Oxidation: Formation of Benzo(a)pyrene-7,8-epoxide
The first committed step in the diol epoxide pathway is the stereospecific oxidation of B[a]P at the 7,8 double bond. This reaction is predominantly catalyzed by the phase I metabolizing enzymes Cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1).[1][3][6][11] These enzymes are inducible by PAHs like B[a]P itself, through the activation of the aryl hydrocarbon receptor (AhR), creating a potential feedback loop that can enhance the rate of metabolic activation upon repeated exposure.[6][12] The enzymatic action of CYPs introduces an epoxide group, converting B[a]P into benzo(a)pyrene-7,8-epoxide.[6]
Hydration: Generation of the Proximate Carcinogen, B[a]P-7,8-dihydrodiol
The newly formed epoxide is a substrate for microsomal epoxide hydrolase (mEH). This enzyme catalyzes the hydration of the epoxide, opening the ring to form (–)-benzo[a]pyrene-7R-trans-7,8-dihydrodiol, commonly referred to as B[a]P-7,8-diol.[4][6] This diol is considered a proximate carcinogen—a stable intermediate that is one step away from the ultimate DNA-reactive species.[9] The stereospecificity of both the initial CYP-mediated oxidation and the subsequent hydration by mEH is critical, as it sets the stage for the formation of the most tumorigenic final product.[13]
Final Epoxidation: The Ultimate Carcinogen, B[a]P-7,8-diol-9,10-epoxide (BPDE)
In the final and decisive activation step, B[a]P-7,8-diol is subjected to a second oxidation by CYP enzymes, primarily CYP1A1 and CYP1B1.[6] This epoxidation occurs at the 9,10 double bond of the diol, creating the highly unstable and electrophilic benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE).[6][7]
Due to the stereochemistry of the preceding steps, this final reaction can produce four possible stereoisomers.[14][15] The orientation of the epoxide ring relative to the hydroxyl group at the 7-position determines whether the isomer is syn or anti. The (+)-anti-BPDE isomer, specifically (+)-7R,8S-dihydroxy-9S,10R-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene, is recognized as the major and most carcinogenic metabolite formed in mammals.[8][9][16] Its specific three-dimensional structure allows for optimal interaction with the DNA double helix.
Part 2: The Molecular Lesion: BPDE-DNA Adduct Formation
The extreme reactivity of the epoxide ring in BPDE drives its carcinogenicity.[4] This electrophilic metabolite readily attacks nucleophilic sites on biological macromolecules, with nuclear DNA being the most critical target for initiating cancer.[17][18]
Covalent Binding to DNA
The ultimate carcinogen, (+)-anti-BPDE, intercalates into the DNA double helix, positioning its reactive epoxide ring in close proximity to the DNA bases.[17] A covalent bond is then formed, primarily between the C10 position of BPDE and the exocyclic amino group (N²) of guanine bases.[8][17][19] While guanine is the predominant target, minor adducts can also form with adenine (at the N⁶ position) and cytosine.[8][20] This reaction results in a bulky BPDE-DNA adduct that significantly distorts the helical structure of DNA.[17][18][21] This structural perturbation is the foundational event of B[a]P's genotoxicity, creating a physical blockade that interferes with critical cellular processes like DNA replication and transcription.[16][18]
Mutational Consequences
During DNA replication, the distorted DNA template containing a BPDE-dG adduct cannot be read correctly by the standard replicative DNA polymerases. This often leads to the misincorporation of a base opposite the lesion. The most common mutational signature associated with BPDE is a G→T transversion.[22][23] If these adducts form within critical gene sequences, such as the TP53 tumor suppressor gene or the KRAS proto-oncogene, the resulting mutations can lead to the inactivation of tumor suppressors or the activation of oncogenes, driving the cell towards malignant transformation.[6][19] Studies have shown a strong correlation between the locations of BPDE adduct formation in the p53 gene and the mutational "hotspots" observed in lung cancers of smokers.[19]
Part 3: The Cellular Defense System: Repair and Response Pathways
Cells possess a sophisticated network of pathways to counteract DNA damage. The formation of a bulky BPDE-DNA adduct triggers a global DNA damage response, activating signaling cascades that determine the cell's fate.[21]
DNA Repair: Excising the Damage
The primary defense mechanism against bulky, helix-distorting lesions like BPDE-DNA adducts is the Nucleotide Excision Repair (NER) pathway.[18][21][24][25] NER is a highly conserved, multi-step process:
-
Damage Recognition: Specialized proteins patrol the DNA and recognize the structural distortion caused by the adduct.
-
Excision: Endonucleases are recruited to the site and cleave the damaged DNA strand on both sides of the lesion, removing a short oligonucleotide (typically 24-32 nucleotides long in humans) containing the adduct.[21]
-
Resynthesis: A DNA polymerase fills in the resulting gap using the undamaged complementary strand as a template.
-
Ligation: DNA ligase seals the final nick in the DNA backbone, restoring the integrity of the double helix.
If the NER pathway functions efficiently, the damage can be removed before it leads to a permanent mutation during DNA replication.
Cell Cycle Checkpoints and Apoptosis: The p53 Guardian
When DNA damage occurs, the cell cycle can be temporarily halted to provide time for repair.[5] This process is largely orchestrated by the tumor suppressor protein p53, often called the "guardian of the genome".[17][26]
-
p53 Activation: BPDE-induced DNA damage leads to the activation and stabilization of the p53 protein.[27][28][29]
-
Cell Cycle Arrest: Activated p53 functions as a transcription factor, inducing the expression of genes like p21, a potent inhibitor of cyclin-dependent kinases (CDKs).[5][27] This inhibition prevents the cell from progressing through the G1/S or G2/M checkpoints, effectively pausing the cell cycle.[5]
-
Apoptosis: If the DNA damage is too extensive or cannot be repaired, p53 can initiate apoptosis, or programmed cell death.[6][30] This is a critical fail-safe mechanism that eliminates severely damaged cells, preventing them from propagating potentially cancerous mutations. The apoptotic response can involve the upregulation of pro-apoptotic proteins like Bak1 and the release of cytochrome c from mitochondria.[30]
The interplay between DNA repair, cell cycle arrest, and apoptosis is a crucial determinant of the outcome of BPDE exposure. A failure in these defense systems, for example through a pre-existing mutation in TP53, can dramatically increase the likelihood of carcinogenesis.
Part 4: Experimental Methodologies and Protocols
The elucidation of the B[a]P carcinogenic mechanism has been made possible by a suite of powerful experimental techniques. For researchers and drug development professionals, understanding these methodologies is key to assessing genotoxicity and developing potential inhibitors or therapeutics.
Key Experimental Approaches
| Objective | Methodology | Principle and Rationale |
| Quantify DNA Adducts | ³²P-Postlabelling Assay | A highly sensitive method where DNA is enzymatically digested to nucleotides. Adducted nucleotides are radiolabeled with ³²P-ATP, separated by chromatography, and quantified by autoradiography. It is chosen for its ability to detect very low levels of adducts without prior knowledge of the adduct structure.[26] |
| Identify Adduct Structure | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Provides definitive structural information and precise quantification of specific adducts. DNA is hydrolyzed, and the adducts are separated by HPLC and then fragmented and identified by their mass-to-charge ratio in a mass spectrometer. It is the gold standard for structural confirmation.[19] |
| Analyze Mutational Spectra | PCR Amplification & DNA Sequencing | Target genes (e.g., HPRT, TP53) from carcinogen-exposed cells are amplified using high-fidelity PCR. The amplicons are then sequenced to identify the specific type and location of mutations (e.g., G→T transversions), providing a direct link between the chemical exposure and its genetic consequences.[22][31] |
| Assess Cellular Response | Western Blotting | Used to measure the levels and activation state of key proteins in the DNA damage response pathway, such as the phosphorylation and accumulation of p53 or p21. It provides a snapshot of the cellular signaling response to the genotoxic insult.[27] |
| Evaluate Genotoxicity in vitro | Comet Assay (Single Cell Gel Electrophoresis) | A sensitive technique for detecting DNA damage (specifically strand breaks) in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage. |
| Measure Enzyme Activity | Recombinant Enzyme Assays | Utilizes purified, recombinant CYP450 and mEH enzymes to measure the formation of specific B[a]P metabolites in a controlled environment. This allows for the precise determination of which enzymes are most active in the bioactivation pathway.[3][11] |
Protocol Example: Detection of BPDE-DNA Adducts by ³²P-Postlabelling
This protocol provides a validated workflow for the sensitive detection of BPDE-DNA adducts in cells or tissues. The causality behind this choice is its unparalleled sensitivity, which is crucial for detecting the low adduct levels often found in realistic exposure scenarios.
Self-Validating System: The protocol includes internal controls (unexposed DNA) and uses enzymatic digestion steps that are validated by the successful separation of normal nucleotides, ensuring the assay's integrity.
-
DNA Isolation and Purification:
-
Isolate genomic DNA from BPDE-exposed cells or tissues and a matched unexposed control using a standard phenol-chloroform extraction or a commercial kit.
-
Quantify the DNA using UV spectrophotometry (A260/A280 ratio should be ~1.8). High purity is critical to prevent inhibition of subsequent enzymatic steps.
-
-
DNA Hydrolysis:
-
Digest 10 µg of DNA to 3'-mononucleotides using a mixture of Micrococcal Nuclease and Spleen Phosphodiesterase.
-
Incubate at 37°C for 3-4 hours. This step releases both normal and adducted nucleotides.
-
-
Adduct Enrichment (Nuclease P1 Digestion):
-
Add Nuclease P1 to the digest. This enzyme dephosphorylates normal 3'-mononucleotides to nucleosides but does not act on the more sterically hindered BPDE-adducted nucleotides.
-
This step is crucial for increasing the sensitivity of the assay by removing the vast excess of normal nucleotides that would otherwise compete for the radiolabel.
-
-
⁵'-Phosphorylation (Labeling):
-
Incubate the enriched adducts with [γ-³²P]ATP and T4 Polynucleotide Kinase. The kinase transfers the radioactive ³²P-phosphate to the 5'-hydroxyl group of the adducted nucleotides.
-
High specific activity [γ-³²P]ATP should be used to maximize signal.
-
-
Chromatographic Separation (Thin-Layer Chromatography - TLC):
-
Spot the labeled sample onto a polyethyleneimine (PEI)-cellulose TLC plate.
-
Perform a multi-dimensional chromatographic separation using a series of different solvent systems. This separates the different adducted nucleotides based on their chemical properties.
-
Rationale: The multi-dimensional separation provides the resolution needed to separate the BPDE adducts from any remaining normal nucleotides and other potential artifacts.
-
-
Detection and Quantification:
-
Expose the TLC plate to a phosphor screen overnight.
-
Scan the screen using a phosphorimager. The intensity of the radioactive spots corresponding to BPDE-DNA adducts is measured.
-
Calculate the adduct levels as Relative Adduct Labeling (RAL), which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.
-
Conclusion
The carcinogenicity of benzo(a)pyrene-9,10-diol's metabolic successor, BPDE, is a well-defined, multi-stage process rooted in the principles of metabolic activation, covalent DNA damage, and the subsequent cellular struggle between repair and mutagenesis. The journey from an inert environmental pollutant to an ultimate carcinogen involves a precise enzymatic cascade, culminating in a reactive diol epoxide that forms bulky, helix-distorting DNA adducts. These adducts serve as the primary molecular lesion, inducing characteristic G→T transversion mutations that can activate oncogenes and inactivate tumor suppressor genes. The cellular response, orchestrated by the p53 signaling network and executed by the NER pathway, represents a critical barrier to carcinogenesis. A comprehensive understanding of this intricate mechanism, from the enzymes involved to the specific DNA lesions and repair pathways, is fundamental for researchers in toxicology and oncology and provides a rational basis for developing novel strategies in cancer prevention and therapy.
References
- Thakker, D. R., Yagi, H., Akagi, H., Koreeda, M., Lu, A. Y., Levin, W., Wood, A. W., Conney, A. H., & Jerina, D. M. (1977). Metabolism of benzo(a)pyrene. VI. Stereoselective metabolism of benzo(a)pyrene and benzo(a)pyrene 7,8-dihydrodiol to diol epoxides. Chemico-Biological Interactions, 16(3), 281–300.
- Luch, A., & Baird, W. M. (2005). The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers.
- Arlt, V. M., Stiborova, M., & Schmeiser, H. H. (2008). The Role of Cytochrome P450 Enzymes in Carcinogen Metabolism: Lessons Learned From Studies With Benzo[a]pyrene and Aristolochic Acid. World Scientific Publishing.
- Uno, S., & Dalton, T. P. (2016). The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers. Drug Metabolism and Disposition, 44(6), 802-810.
- Shimada, T., Hayes, C. L., Yamazaki, H., Amin, S., Hecht, S. S., Guengerich, F. P., & Sutter, T. R. (1996). Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1. Carcinogenesis, 17(8), 1769–1776.
- Wikipedia contributors. (2024). DNA repair. In Wikipedia, The Free Encyclopedia.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). BENZO[a]PYRENE. In Chemical Agents and Related Occupations.
- Wikipedia contributors. (2023). (+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide. In Wikipedia, The Free Encyclopedia.
- Baird, W. M., Hooven, L. A., & Mah, H. D. (2005). Stereochemical view of benzo[a]pyrene 7,8-diol-9,10-epoxide derivatives.
- Kim, S. J., Kim, H. J., & Lee, S. K. (2006). Benzo[a]pyrene-induced DNA damage and p53 modulation in human hepatoma HepG2 cells for the identification of potential biomarkers for PAH monitoring and risk assessment. Toxicology Letters, 167(2), 125-133.
- Ali, R., Al-Mulla, F., & Al-Temaimi, R. (2018). DNA repair pathways (A) Repair of bulky adducts through the NER pathway...
- Chen, C. F., & Chang, W. C. (2000). Benzo[a]pyrene Activates the Human p53 Gene Through Induction of Nuclear Factor kappaB Activity. Molecular Carcinogenesis, 28(1), 53-61.
- O'Cathail, S. M., & O'Byrne, K. J. (2020). DNA repair pathways. (A) Repair of bulky adducts via the Nucleotide...
- Geacintov, N. E., & Broyde, S. (2017). Formation and Repair of Tobacco Carcinogen-Derived Bulky DNA Adducts. Chemical Research in Toxicology, 30(1), 29-57.
- Shmarov, M. M., & Tsyganov, M. M. (2022). The role of cytochromes CYP1A and CYP3A in the genotoxic effect of benzo(a)pyrene. Siberian Scientific Medical Journal, 42(3), 116-125.
- Hecht, S. S. (2011). Formation, Repair, and Genotoxic Properties of Bulky DNA Adducts Formed from Tobacco-Specific Nitrosamines. Journal of Nucleic Acids, 2011, 873952.
- Wikipedia contributors. (2024). Polycyclic aromatic hydrocarbon. In Wikipedia, The Free Encyclopedia.
- Tretyakova, N., Matter, B., Jones, R., & Shallop, A. (2002). Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach. Biochemistry, 41(29), 9535–9544.
- Pluim, D., van der Laan, J. W., van Benthem, J., & Schmeiser, H. H. (2010). The impact of p53 on DNA damage and metabolic activation of the environmental carcinogen benzo[a]pyrene: effects in Trp53(+/+), Trp53(+/-) and Trp53(-/-) mice.
- Jeffrey, A. M., Weinstein, I. B., Jennette, K. W., Grzeskowiak, K., Nakanishi, K., Harvey, R. G., Beland, F. A., & Kasai, H. (1977). Identification of the major adducts formed by reaction of benzo(a)pyrene diol epoxide with DNA in vitro. Proceedings of the National Academy of Sciences, 74(12), 5559-5563.
- Geacintov, N. E., Shah, S., & Ibanez, V. (1988). Benzo[a]pyrene diol epoxide-DNA cis adduct formation through a trans chlorohydrin intermediate. Proceedings of the National Academy of Sciences, 85(22), 8538-8542.
- Sims, P., Grover, P. L., Swaisland, A., Pal, K., & Hewer, A. (1974). The involvement of a diol-epoxide in the metabolic activation of benzo(a)pyrene in human bronchial mucosa and in mouse skin.
- Costa, C., & Costa, P. M. (2018). The formation of toxicant-DNA adducts. In this example, benzo[a]pyrene...
- Khan, Q. A., & Dipple, A. (1998). DNA synthesis inhibition in response to benzo[a]pyrene dihydrodiol epoxide is associated with attenuation of p34cdc2: Role of p53. Molecular Carcinogenesis, 23(1), 38-45.
- Sadik, A., Ouanouki, A., El-Kharbili, M., & Tomasi, D. (2017). Benzo[a]pyrene-induced DNA damage associated with mutagenesis in primary human activated T lymphocytes. Environmental and Molecular Mutagenesis, 58(7), 487-496.
- Keohavong, P., & Thilly, W. G. (1992). Determination of point mutational spectra of benzo[a]pyrene-diol epoxide in human cells. Environmental Health Perspectives, 98, 215–219.
- Kim, S. J., Kim, H. J., & Lee, S. K. (2006). Benzo[a]pyrene-induced DNA damage and p53 modulation in human hepatoma HepG2 cells for the identification of potential biomarkers for PAH monitoring and risk assessment. University of Seoul.
- Tian, Z., Wang, R., Zhang, X., Deng, B., Mi, C., Liang, T., Ling, Y., Li, H., & Zhang, H. (2018). Benzo[a]Pyrene-7, 8-Diol-9, 10-Epoxide Suppresses the Migration and Invasion of Human Extravillous Trophoblast Swan 71 Cells Due to the Inhibited Filopodia Formation and Down-Regulated PI3K/AKT/CDC42/PAK1 Pathway Mediated by the Increased miR-194-3p. Toxicological Sciences, 166(1), 25–38.
- Penning, T. M., & Drury, J. E. (2007). Impact of cellular metabolism on the biological effects of benzo[a]pyrene and related hydrocarbons.
- El-Zein, R., & Romo, D. (2007). Benzo[a]pyrene and its four diol epoxide metabolites, the enantiomers (+)-anti-, (−)-anti-, (+)-syn-and (−)-syn-BPDE.
- Khan, I., & Zada, S. (2024). A carcinogen, its sources, adverse effects, and preventions - Benzo[a]pyrene. The Applied Biology & Chemistry Journal.
- Patidar, P. L., & Reha-Krantz, L. J. (2008). Crystal structure of a benzo[a]pyrene diol epoxide adduct in a ternary complex with a DNA polymerase. Proceedings of the National Academy of Sciences, 105(51), 20296-20301.
- Zhang, H., Wang, R., Li, Y., & Tian, Z. (2018). Benzo(a)pyren-7,8-dihydrodiol-9,10-epoxide induces human trophoblast Swan 71 cell dysfunctions due to cell apoptosis through disorder of mitochondrial fission/fusion. Environmental Pollution, 233, 76-85.
- Kapitulnik, J., Wislocki, P. G., Levin, W., Yagi, H., Jerina, D. M., & Conney, A. H. (1978). Tumorigenicity studies with diol-epoxides of benzo(a)pyrene which indicate that (+/-)-trans-7beta,8alpha-dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene is an ultimate carcinogen in newborn mice. Cancer Research, 38(2), 354–358.
- Gawlik-Dziki, U., & Sugier, D. (2022).
- Jiang, Y., Mingard, C., Huber, S. M., Takhaveev, V., McKeague, M., Kizaki, S., ... & Sturla, S. J. (2023). Beyond Smoke: Investigating Benzo[a]pyrene-Linked Mutations in Lung Cancer Genes. ACS Central Science.
- Keohavong, P., & Thilly, W. G. (1992). Determination of point mutational spectra of benzo[a]pyrene-diol epoxide in human cells. Environmental Health Perspectives, 98, 215-219.
- Tufail, M., Tazeddinova, D., & Ospanov, Y. (2022). Benzo[a]pyrene and Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide induced locomotor and reproductive senescence and altered biochemical parameters of oxidative damage in Canton-S Drosophila melanogaster. Toxicology Reports, 9, 1146-1153.
- Penning, T. M., Ohnishi, S. T., Ohnishi, T., & Harvey, R. G. (2007). Comparison of p53 mutations induced by PAH o-quinones with those caused by anti-benzo[a]pyrene diol epoxide in vitro: role of reactive oxygen and biological selection. Chemical Research in Toxicology, 20(8), 1209–1218.
Sources
- 1. theabcjournal.com [theabcjournal.com]
- 2. Benzo[a]pyrene and Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide induced locomotor and reproductive senescence and altered biochemical parameters of oxidative damage in Canton-S Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. DNA synthesis inhibition in response to benzo[a]pyrene dihydrodiol epoxide is associated with attenuation of p34cdc2: Role of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The involvement of a diol-epoxide in the metabolic activation of benzo(a)pyrene in human bronchial mucosa and in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Tumorigenicity studies with diol-epoxides of benzo(a)pyrene which indicate that (+/-)-trans-7beta,8alpha-dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene is an ultimate carcinogen in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. worldscientific.com [worldscientific.com]
- 11. The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of Action of Selected Substances Involved in the Reduction of Benzo[a]pyrene-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzo[a]pyrene diol epoxides: mechanism of enzymatic formation and optically active intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. (+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. DNA repair - Wikipedia [en.wikipedia.org]
- 22. Determination of point mutational spectra of benzo[a]pyrene-diol epoxide in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chembites.org [chembites.org]
- 24. researchgate.net [researchgate.net]
- 25. Formation and Repair of Tobacco Carcinogen-Derived Bulky DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The impact of p53 on DNA damage and metabolic activation of the environmental carcinogen benzo[a]pyrene: effects in Trp53(+/+), Trp53(+/-) and Trp53(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Benzo[a]pyrene-induced DNA damage and p53 modulation in human hepatoma HepG2 cells for the identification of potential biomarkers for PAH monitoring and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Benzo[a]pyrene-induced DNA damage associated with mutagenesis in primary human activated T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pure.uos.ac.kr [pure.uos.ac.kr]
- 30. Benzo(a)pyren-7,8-dihydrodiol-9,10-epoxide induces human trophoblast Swan 71 cell dysfunctions due to cell apoptosis through disorder of mitochondrial fission/fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Determination of point mutational spectra of benzo[a]pyrene-diol epoxide in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
